molecular formula C17H17ClN2O B459080 N-allyl-N-(3-chlorobenzyl)-N'-phenylurea

N-allyl-N-(3-chlorobenzyl)-N'-phenylurea

Cat. No.: B459080
M. Wt: 300.8g/mol
InChI Key: JPENLHRFMKPUQM-UHFFFAOYSA-N
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Description

N-allyl-N-(3-chlorobenzyl)-N'-phenylurea is an unsymmetrically substituted phenylurea derivative characterized by a urea core (NHCONH) with three distinct substituents: an allyl group (N-allyl), a 3-chlorobenzyl group (N-(3-chlorobenzyl)), and a phenyl group (N'-phenyl). The compound’s structure combines features of both alkyl and aryl moieties, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-phenyl-1-prop-2-enylurea

InChI

InChI=1S/C17H17ClN2O/c1-2-11-20(13-14-7-6-8-15(18)12-14)17(21)19-16-9-4-3-5-10-16/h2-10,12H,1,11,13H2,(H,19,21)

InChI Key

JPENLHRFMKPUQM-UHFFFAOYSA-N

SMILES

C=CCN(CC1=CC(=CC=C1)Cl)C(=O)NC2=CC=CC=C2

Canonical SMILES

C=CCN(CC1=CC(=CC=C1)Cl)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Anticancer Research

CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)

  • Structure : Substituted with a 4-chloro-3-trifluoromethylphenyl group instead of the allyl-3-chlorobenzyl group.
  • Activity: Exhibits potent anticancer effects in non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest.
  • Synthesis : Prepared via isocyanate intermediates under mild conditions, similar to methods used for other phenylurea derivatives .

N'-(3-chlorophenyl)-N,N-diphenylurea (CID 3819913)

  • Structure : Features a 3-chlorophenyl group at the N'-position and two phenyl groups at the N-positions.

Insecticidal Phenylurea Derivatives

Compounds 3g and 4g (from ):

  • Structure: Include a 2-chloronicotinohydrazide or trifluoromethylphenyl-ethanone hydrazone moiety.
  • Activity : Demonstrated >90% mortality against beet armyworm larvae at 10 mg/L, outperforming commercial insecticides like chlorbenzuron. The chloro and trifluoromethyl groups enhance electrophilic reactivity, contributing to insecticidal potency .

Chlorbenzuron (Reference Compound)

  • Structure : Contains a chlorinated benzoyl group.
  • Comparison : The target compound’s allyl and benzyl groups may confer greater metabolic stability compared to Chlorbenzuron’s simpler substituents .

Plant Growth Regulators

CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea)

  • Structure : Substituted with a 2-chloro-4-pyridyl group instead of the allyl-3-chlorobenzyl group.
  • Activity : Enhances grape sugar content and growth by mimicking cytokinin activity. The pyridyl group facilitates hydrogen bonding with plant receptors, a feature absent in the target compound .

DCPPU (N-(2,6-dichloro-pyridin-4-yl)-N'-phenylurea)

  • Structure : Additional chloro substituents on the pyridyl ring.
  • Impact : Increased chlorine content correlates with higher receptor binding affinity but may reduce solubility .

Data Tables

Table 1: Comparison of Key Phenylurea Derivatives

Compound Name Substituents Bioactivity Notable Features Reference
N-allyl-N-(3-chlorobenzyl)-N'-phenylurea Allyl, 3-chlorobenzyl, phenyl Understudied (predicted anticancer) Combines alkyl and aryl groups -
CTPPU 4-chloro-3-trifluoromethylphenyl, phenyl Anticancer (NSCLC) High lipophilicity
CPPU 2-chloro-4-pyridyl, phenyl Plant growth regulation Pyridyl group enhances receptor binding
Compound 4g () Trifluoromethylphenyl-ethanone hydrazone Insecticidal (100% mortality) Nitrile group improves stability

Table 2: Substituent Impact on Bioactivity

Substituent Type Effect on Activity Example Compounds
Chloro (aromatic) Enhances electrophilicity; improves insecticidal and anticancer activity CTPPU, Chlorbenzuron
Trifluoromethyl Increases lipophilicity and metabolic stability CTPPU, Compound 4g
Allyl/Benzyl Adds steric bulk; may improve target selectivity Target compound, 7a
Pyridyl Facilitates hydrogen bonding; critical for cytokinin-like activity CPPU, DCPPU

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